Cas no 1353973-58-6 (N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide)
![N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide structure](https://ja.kuujia.com/scimg/cas/1353973-58-6x500.png)
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide 化学的及び物理的性質
名前と識別子
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- N-[1-(2-amino-acetyl)-piperidin-3-ylmethyl]-acetamide
- N-((1-(2-Aminoacetyl)piperidin-3-yl)methyl)acetamide
- AM93876
- N-[1-(2-Aminoacetyl)piperidin-3-ylmethyl]acetamide
- N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide
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- インチ: 1S/C10H19N3O2/c1-8(14)12-6-9-3-2-4-13(7-9)10(15)5-11/h9H,2-7,11H2,1H3,(H,12,14)
- InChIKey: AOVCXUOZSBXOAB-UHFFFAOYSA-N
- ほほえんだ: O=C(CN)N1CCCC(CNC(C)=O)C1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 243
- トポロジー分子極性表面積: 75.4
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM497363-1g |
N-((1-(2-Aminoacetyl)piperidin-3-yl)methyl)acetamide |
1353973-58-6 | 97% | 1g |
$1378 | 2022-09-03 | |
Fluorochem | 084706-500mg |
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide |
1353973-58-6 | 500mg |
£694.00 | 2022-03-01 |
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide 関連文献
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-
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-
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-
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-
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-
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-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
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N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamideに関する追加情報
Professional Introduction to N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide (CAS No. 1353973-58-6)
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1353973-58-6, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this compound, particularly its piperidin-3-ylmethyl moiety and the presence of an acetylamino group, contribute to its potential as a lead molecule in the synthesis of novel therapeutic agents.
The chemical structure of N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide consists of a piperidine ring substituted at the 3-position with a methyl group, which is further modified with an acetylamino group at the 1-position. This configuration imparts specific steric and electronic properties that are conducive to interactions with biological targets. The presence of the amino-acetyl side chain enhances the compound's solubility and reactivity, making it a versatile intermediate in synthetic chemistry.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various enzymes and receptors involved in disease pathways. N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide has been explored as a potential scaffold for designing molecules that can modulate these pathways effectively. Its structural motif is reminiscent of several known bioactive compounds, suggesting that it may exhibit similar pharmacological properties.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Piperidine derivatives are well-documented for their ability to interact with neurotransmitter receptors, particularly those involved in cognitive function and mood regulation. The acetylamino group further enhances its pharmacological profile by allowing for additional modifications that can fine-tune its binding affinity and selectivity. Recent studies have shown that derivatives of this class exhibit neuroprotective effects in preclinical models, making them attractive candidates for further development.
The synthesis of N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The key steps include the formation of the piperidine ring, followed by functionalization at the 3-position with a methyl group. The introduction of the amino-acetyl side chain is achieved through nucleophilic substitution reactions, which are optimized to minimize side products.
Advances in computational chemistry have also played a crucial role in understanding the biological activity of this compound. Molecular modeling studies have been conducted to predict how N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide interacts with target proteins. These studies have provided valuable insights into its binding mode and have guided the design of more potent derivatives.
In addition to its potential in neurological applications, this compound has shown promise in other therapeutic areas. For instance, its structural features make it a suitable candidate for developing antiviral agents. The piperidine ring and acetylamino group can be tailored to target specific viral enzymes, thereby inhibiting viral replication. Preliminary experiments have demonstrated that certain derivatives exhibit inhibitory activity against various viruses, including those responsible for chronic infections.
The development of new pharmaceuticals relies heavily on the availability of high-quality starting materials and intermediates. N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide serves as an important building block in synthetic chemistry, enabling researchers to construct more complex molecules with desired biological activities. Its commercial availability has facilitated numerous research projects aimed at discovering novel therapeutics.
As research continues to uncover new applications for this compound, its significance in pharmaceutical development is likely to grow. The combination of its unique structural features and promising biological activity positions N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide as a valuable asset in the drug discovery pipeline. Future studies will focus on optimizing its synthesis, exploring new derivatives, and evaluating its efficacy in clinical settings.
The field of medicinal chemistry is constantly evolving, driven by advancements in synthetic methods and an increasing understanding of biological mechanisms. Compounds like N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide exemplify the importance of innovative molecular design in addressing complex diseases. By leveraging cutting-edge technologies and interdisciplinary approaches, researchers are paving the way for next-generation therapeutics that offer improved efficacy and safety profiles.
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